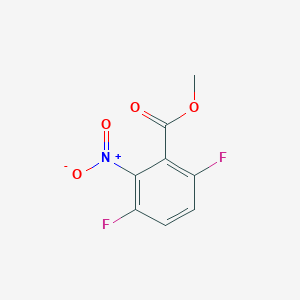![molecular formula C21H18FN5O2 B2752875 2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-fluorophenyl)acetamide CAS No. 894999-40-7](/img/structure/B2752875.png)
2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-fluorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-fluorophenyl)acetamide” is a small molecule with the molecular formula C21H18FN5O2 and a molecular weight of 391.406. It features a pyrazolo[3,4-d]pyrimidine scaffold, which is a privileged structure in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound is based on the pyrazolo[3,4-d]pyrimidine scaffold, which is a common structure in medicinal chemistry . This scaffold is often used in the design of small molecules for drug discovery .科学的研究の応用
Radiosynthesis for Imaging Applications
One significant application of pyrazolopyrimidine derivatives involves their development as radioligands for positron emission tomography (PET) imaging. For instance, derivatives like DPA-714, designed with a fluorine atom allowing labeling with fluorine-18, are synthesized for in vivo imaging of the translocator protein (18 kDa), highlighting its potential in studying neuroinflammatory processes. This synthesis approach, which includes steps like nucleophilic aliphatic substitution, demonstrates the compound's relevance in creating effective imaging agents for various neurological conditions (Dollé et al., 2008).
Neuroinflammation and TSPO Ligands
The compound's derivatives are also studied for their binding potential to the translocator protein 18 kDa (TSPO), an early biomarker for neuroinflammatory processes. Synthesis of novel pyrazolopyrimidines, including fluoroalkyl- and fluoroalkynyl- analogues, demonstrates high affinity for TSPO, confirming their utility as in vivo PET radiotracers for neuroinflammation. This research underlines the compound's application in developing diagnostic tools for neurodegenerative diseases, providing a foundation for further exploration into therapeutic interventions (Damont et al., 2015).
Antipsychotic Potential
Research into 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols reveals interesting findings regarding the antipsychotic-like profile of certain derivatives. Compounds like 2-(Diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl] acetamide exhibit antipsychotic-like behaviors in animal models without interacting with dopamine receptors. This suggests potential applications in developing new antipsychotic medications, providing insights into alternative therapeutic pathways that do not rely on traditional dopamine receptor mechanisms (Wise et al., 1987).
Synthesis and Characterization for Antimicrobial Activity
The synthesis of new heterocycles incorporating the antipyrine moiety, derived from 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide, showcases the compound's potential in antimicrobial applications. The characterization and evaluation of these derivatives for antimicrobial activity against various microorganisms demonstrate the compound's versatility in contributing to the development of new antimicrobial agents (Bondock et al., 2008).
特性
IUPAC Name |
2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O2/c1-13-7-8-18(14(2)9-13)27-20-15(10-24-27)21(29)26(12-23-20)11-19(28)25-17-6-4-3-5-16(17)22/h3-10,12H,11H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQXRGKMSGAZHRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC=CC=C4F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(3,4-Dimethoxyphenyl)ethyl]cyclohexanamine hydrobromide](/img/no-structure.png)
![2-[3-(3-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2752798.png)
![1-(3,4-Dimethylphenyl)-3-(octahydrobenzo[b][1,4]dioxin-6-yl)urea](/img/structure/B2752799.png)
![1-(4-chlorophenyl)-4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2752800.png)
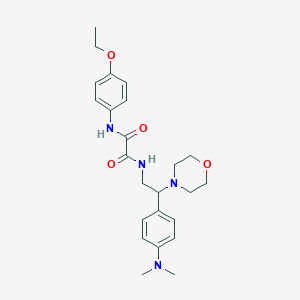
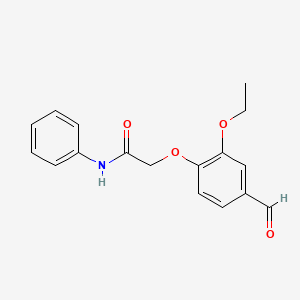

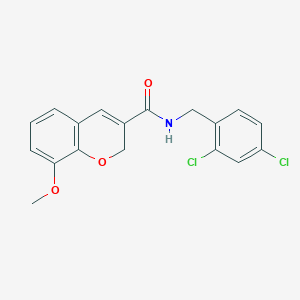
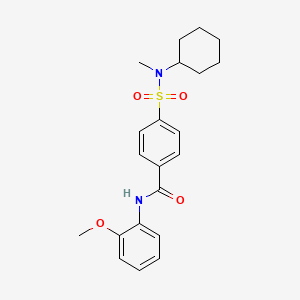
![5-methyl-3H-benzo[e]indole-2-carboxylic acid](/img/structure/B2752812.png)

